2-Methoxybenzylhydrazine dihydrochloride

Vue d'ensemble

Description

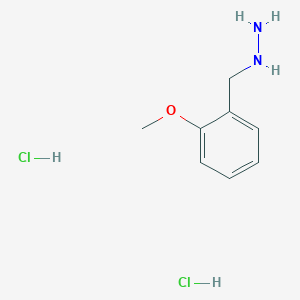

2-Methoxybenzylhydrazine dihydrochloride is an organic chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxy group at the ortho position. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxybenzylhydrazine dihydrochloride can be synthesized through the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

- Dissolve 2-methoxybenzaldehyde in an appropriate solvent such as ethanol.

- Add hydrazine hydrate to the solution and stir the mixture at room temperature.

- Gradually add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.

- Isolate the product by filtration and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

Reduction: It can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of azines or other oxidized derivatives.

Reduction: Formation of hydrazones or reduced derivatives.

Substitution: Formation of substituted benzylhydrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 2-Methoxybenzylhydrazine dihydrochloride is in the field of cancer treatment. Research has indicated that this compound can inhibit the MAPK signaling pathway, which is often activated in various cancers, including melanoma and non-small cell lung cancer. The compound's ability to prevent resistance to existing therapies makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively reduced cell proliferation in BRAF-V600E positive melanoma models. The compound was tested alongside standard inhibitors, showing synergistic effects that improved therapeutic outcomes .

Synthesis of Novel Compounds

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of resorcylate aminopyrazole derivatives, which exhibit selective antifungal properties. The synthesis involves several steps, including formylation and amidation, showcasing the compound's role as a versatile building block in organic chemistry .

Data Table: Synthesis Pathways

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formylation | Reflux with benzoylacetonitrile | 80 |

| 2 | Amidation | HATU-mediated with isoindoline | 95 |

| 3 | Deprotection | Acid-mediated MOM deprotection | 85 |

Cosmetic Applications

Stabilization and Skin Delivery

Recent advancements have explored the use of this compound in cosmetic formulations. Its properties as a stabilizing agent enhance the delivery of active ingredients in topical applications. The compound's ability to improve skin penetration and bioavailability makes it valuable for developing effective dermatological products .

Case Study: Topical Formulation Development

A study focused on creating a moisturizing cream incorporating this compound. The formulation demonstrated improved hydration levels and skin feel compared to control formulations without the compound, indicating its potential as a beneficial ingredient in cosmetics .

Material Science

Polymeric Applications

In material science, this compound has been investigated for its role in synthesizing novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. These materials are suitable for various applications ranging from biomedical devices to structural components .

Mécanisme D'action

The mechanism of action of 2-methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylhydrazine: The parent compound without the methoxy substitution.

2-Methoxybenzylamine: Similar structure but with an amine group instead of a hydrazine group.

2-Methoxybenzaldehyde: The aldehyde precursor used in the synthesis of 2-methoxybenzylhydrazine dihydrochloride.

Uniqueness

This compound is unique due to the presence of both the methoxy and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and organic synthesis.

Activité Biologique

2-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of a methoxy group and a hydrazine moiety, which are known to influence its biological properties significantly. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that hydrazine derivatives, including this compound, exhibit notable anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that hydrazones can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | Apoptosis via ROS |

| MCF-7 | 30 | Mitochondrial disruption |

| HeLa | 20 | Cell cycle arrest |

The above table summarizes the inhibitory concentration (IC50) values for different cancer cell lines treated with this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Hydrazones are known for their ability to combat bacterial infections, particularly against Gram-positive bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or function .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing oxidative stress and activating caspase pathways.

- DNA Interaction : Studies suggest that hydrazones can bind to DNA, leading to altered cellular processes and potential cytotoxic effects .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have explored the therapeutic potential of hydrazones, including derivatives like this compound:

- Case Study 1 : A clinical trial assessing the efficacy of a hydrazone derivative in patients with advanced solid tumors showed a significant reduction in tumor size in a subset of participants after treatment .

- Case Study 2 : Research on the antimicrobial effects of hydrazones highlighted their potential as alternative treatments for resistant bacterial strains, demonstrating effectiveness in vitro against MRSA .

Propriétés

IUPAC Name |

(2-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCIHBHZDAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375455 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784189-95-3 | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.